molecular formula C17H20N2O2 B2834055 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 931666-01-2

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2834055
CAS No.: 931666-01-2
M. Wt: 284.359
InChI Key: DGDMGQDMPXLFFE-UHFFFAOYSA-N
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Description

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that features a morpholine ring attached to a tetrahydrocarbazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the formation of the tetrahydrocarbazole core followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine-containing compounds: These include various derivatives with different substituents on the morpholine ring.

    Tetrahydrocarbazole-based compounds: These include molecules with different functional groups attached to the tetrahydrocarbazole core.

Biological Activity

6-(Morpholin-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The compound features a tetrahydrocarbazole core linked to a morpholine moiety through a carbonyl group. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2} with a molecular weight of approximately 250.31 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Tetrahydrocarbazole Core : This is often achieved through cyclization reactions involving aromatic precursors.
  • Introduction of the Morpholine Moiety : This can be accomplished via nucleophilic substitution, where morpholine reacts with an activated carbonyl compound.

Pharmacological Properties

Recent studies suggest that this compound may exhibit significant pharmacological properties:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural analogs have been investigated for their ability to intercalate with DNA and disrupt cellular processes essential for tumor growth .
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

The proposed mechanism of action involves interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptors : Interaction with cell surface receptors could modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds.

Compound NameStructural FeaturesBiological Activity
6-Methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamineMethyl substitution at position 6Altered anticancer activity due to increased hydrophobicity
3-(Piperidinocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophenePiperidine instead of morpholineDifferent reactivity and potential anti-inflammatory properties
2,3,4-Tetrahydrocarbazole derivativesVaried substituents on the carbazole coreEnhanced DNA intercalation and cytotoxicity against various cancer cell lines

Study on Anticancer Activity

A research study investigated the effects of various tetrahydrocarbazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects. The study highlighted that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin through synergistic interactions .

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory potential of morpholine-containing compounds. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the modulation of NF-kB signaling pathways.

Properties

IUPAC Name

morpholin-4-yl(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(19-7-9-21-10-8-19)12-5-6-16-14(11-12)13-3-1-2-4-15(13)18-16/h5-6,11,18H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDMGQDMPXLFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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